molecular formula C20H13BrN2O2 B3745907 4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B3745907
M. Wt: 393.2 g/mol
InChI Key: QQHFBCMUVHNFJI-UHFFFAOYSA-N
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Description

4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to the benzamide structure, which is further connected to a benzoxazole ring system. The presence of the benzoxazole moiety imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with benzoic acid derivatives under acidic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated benzoxazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the employment of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the benzamide moiety, resulting in debromination or reduction to amines.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Debrominated benzamide or amine derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly in substitution reactions, makes it valuable for creating diverse chemical libraries for drug discovery.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its benzoxazole moiety, which is known for its biological activity. It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide depends on its interaction with biological targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide: Similar structure but with the bromine atom at a different position.

    4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide: Chlorine atom instead of bromine.

    4-bromo-N-(2-methyl-1,3-benzoxazol-5-yl)benzamide: Methyl group instead of phenyl.

Uniqueness

4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to the specific positioning of the bromine atom and the phenyl group on the benzoxazole ring. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHFBCMUVHNFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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